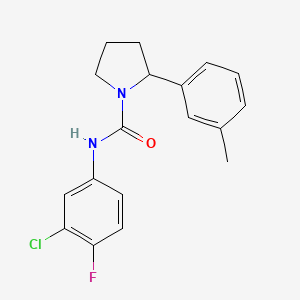
2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, also known as HNT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. HNT is a hydrazone derivative of 2-hydroxy-1-naphthaldehyde, which has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in the development of various diseases. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the replication of certain viruses, including HIV and hepatitis C virus. This compound has also been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent biological activity in vitro and in vivo, and its synthesis is relatively straightforward. However, one of the main limitations of this compound is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects.
将来の方向性
There are several future directions for research on 2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. One area of interest is the development of this compound-based drug candidates for the treatment of cancer and viral infections. Another area of interest is the investigation of the mechanisms of action of this compound, particularly its interactions with enzymes and signaling pathways involved in disease development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects in vivo.
合成法
The synthesis of 2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction between 2-hydroxy-1-naphthaldehyde and 4,6-di-4-morpholinyl-1,3,5-triazin-2-amine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, followed by purification and isolation of the product.
科学的研究の応用
2-hydroxy-1-naphthaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
特性
IUPAC Name |
1-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c30-19-6-5-16-3-1-2-4-17(16)18(19)15-23-27-20-24-21(28-7-11-31-12-8-28)26-22(25-20)29-9-13-32-14-10-29/h1-6,15,30H,7-14H2,(H,24,25,26,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUSBMWGRYUEF-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)
![2-methoxy-6-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6043246.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![5-(2-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6043275.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)

![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
